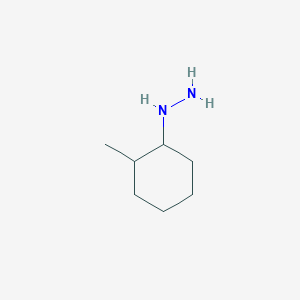

(2-Methylcyclohexyl)hydrazine

Descripción general

Descripción

(2-Methylcyclohexyl)hydrazine is an organic compound with the molecular formula C7H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylcyclohexyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-Methylcyclohexyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

Reaction with Hydrazine Hydrate: 2-Methylcyclohexanone is reacted with hydrazine hydrate in the presence of an acid catalyst. The reaction mixture is heated to facilitate the formation of this compound.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methylcyclohexyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various electrophiles can be used to introduce different functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anticancer Activity : Research has indicated that hydrazine derivatives possess significant anticancer properties. A study highlighted the potential of (2-Methylcyclohexyl)hydrazine as a precursor for synthesizing biologically active compounds that exhibit cytotoxic effects against cancer cell lines .

- Antimicrobial Properties : Another investigation focused on the synthesis of hydrazine derivatives, including this compound, which demonstrated promising antimicrobial activity against various bacterial strains. This opens avenues for developing new antimicrobial agents .

Material Science Applications

- Polymeric Materials : this compound can be utilized in the production of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance in high-temperature applications .

- Energy Storage Systems : The compound has been explored as a component in energy storage technologies, particularly in lithium-ion batteries. Studies have indicated that hydrazine derivatives can enhance the electrochemical performance of battery electrodes, leading to higher efficiency and capacity .

Case Studies

Environmental and Safety Considerations

While this compound shows promise in various applications, it is essential to consider its toxicity and environmental impact. Hydrazines are known to be hazardous, with potential carcinogenic effects observed in animal studies . Therefore, handling and usage protocols must adhere to safety regulations to mitigate risks associated with exposure.

Mecanismo De Acción

The mechanism of action of (2-Methylcyclohexyl)hydrazine involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The hydrazine group can form stable complexes with metal ions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylhydrazine: Similar structure but lacks the methyl group.

Phenylhydrazine: Contains a phenyl group instead of a cyclohexyl group.

Benzylhydrazine: Contains a benzyl group instead of a cyclohexyl group.

Uniqueness

(2-Methylcyclohexyl)hydrazine is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct chemical and physical properties

Actividad Biológica

(2-Methylcyclohexyl)hydrazine is a hydrazine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Hydrazines

Hydrazines, characterized by the presence of the hydrazine functional group (), are known for their diverse biological activities. They can exhibit antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects due to their ability to form reactive intermediates that interact with cellular macromolecules .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Intermediate Formation : Hydrazines can undergo metabolic transformations leading to reactive species that bind to proteins and nucleic acids, potentially altering cellular functions .

- Inhibition of Enzymatic Pathways : Some hydrazines act as inhibitors of key enzymes involved in cancer progression, such as Focal Adhesion Kinase (FAK), which is crucial for cell migration and proliferation .

- Antioxidant Properties : Certain hydrazine derivatives exhibit antioxidant activities, which may protect against oxidative stress-related damage in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The structure-activity relationship indicates that modifications in the hydrazine moiety can enhance these effects.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | TBD | FAK inhibition |

| 4-Arylaminopyrimidine hydrazone | TPC-1 (thyroid cancer) | 0.113 | FAK inhibition |

Antimicrobial Activity

Hydrazones derived from hydrazines have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have explored the biological activity of hydrazines and their derivatives:

- Case Study on Anticancer Activity : A study investigating a series of hydrazone derivatives showed that specific structural modifications significantly increased antiproliferative activity against MCF7 cells. The optimal compound exhibited an IC50 value as low as 3.3 nM, indicating potent anticancer properties .

- Metabolic Activation and Toxicity : Research has indicated that the metabolism of hydrazines can lead to the formation of toxic intermediates. For example, cytochrome P450 enzymes can convert hydrazines into reactive species that cause DNA damage, highlighting both therapeutic potential and toxicity risks associated with these compounds .

Propiedades

IUPAC Name |

(2-methylcyclohexyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-2-3-5-7(6)9-8/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUXYOWDRGZHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600289 | |

| Record name | (2-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45659-67-4 | |

| Record name | (2-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.